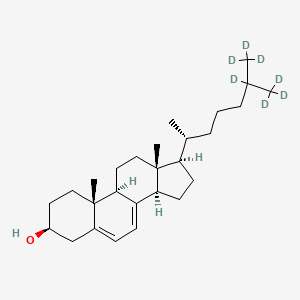

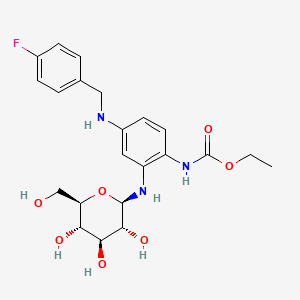

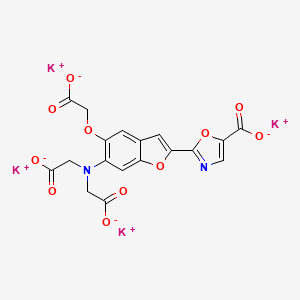

![molecular formula C₂₅H₂₃D₁₁N₄O₄ B1146911 1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 CAS No. 1356352-32-3](/img/structure/B1146911.png)

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

Descripción general

Descripción

Synthesis Analysis

Synthesis of related azetidine-based compounds involves regioselective methods to create novel heterocyclic amino acid-like building blocks, utilizing reactions of β-enamino ketoesters with hydroxylamine hydrochloride. For example, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones demonstrates the complexity and precision required in creating such molecules, emphasizing the controlled formation of peptide bonds and the role of chiral auxiliaries (Lucarini & Tomasini, 2001) (Obrecht et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using various spectroscopic methods, including NMR and X-ray crystallography, revealing intricate details about their conformation and the impact of side-chain variation on their structural orientation. The development of heterocyclic amino acid-like building blocks highlights the significance of structural assignments in understanding compound behaviors (Bruzgulienė et al., 2022).

Chemical Reactions and Properties

Azetidine-based compounds undergo a range of chemical reactions, including cycloaddition and rearrangement, to form various derivatives. These reactions demonstrate the compounds' reactivity and their potential to form structurally diverse molecules, essential for developing new materials or pharmaceuticals (Burtoloso & Correia, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the application of these compounds. For instance, the synthesis and characterization of L-phenylalanine cyclohexylamide as a chiral auxiliary highlights the importance of physical properties in the synthesis and application of optically pure amino acids (Obrecht et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to understanding how these compounds interact with other molecules and their potential uses in various applications. The synthesis of oligomers demonstrates the controlled chemical transformations that lead to complex structures with specific properties (Lucarini & Tomasini, 2001).

Aplicaciones Científicas De Investigación

1. Synthesis of Enantiopure Amino Acids

- Researchers have developed methods for the efficient synthesis of enantiopure amino acids, which are crucial for studying the conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).

2. Development of Bifunctional Macrocycles

- The compound has been used in the synthesis of bifunctional tetraaza macrocycles, which are significant in the development of chelating agents for various applications (McMurry, Brechbiel, Kumar, & Gansow, 1992).

3. Fluorinated Heterocyclic Amino Acids

- It has contributed to the synthesis of new fluorinated heterocyclic amino acids, expanding the toolkit for medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

4. Higher Order Tubular Constructs

- The compound aids in the self-assembly of noncyclic bis-D- and L-tripeptides into tubular superstructures, offering insights into peptide folding and design (Hanessian, Vinci, Fettis, Maris, & T. P. Viet, 2008).

5. Enantioselective Organocatalysts

- It is used in the synthesis and characterisation of prolinamides and related compounds as potential enantioselective organocatalysts, important in asymmetric synthesis (Panov, Drabina, Hanusek, & Sedlák, 2011).

6. Synthesis of Amino Acid Derivatives

- The compound plays a role in synthesizing various amino acid derivatives, crucial for developing new pharmaceuticals and understanding biochemical processes (Chang, Bae, Shin, Park, Choi, & Lee, 1998).

7. Chiral Monomer Precursors

- It contributes to the synthesis of chiral monomer precursors for stereoregular polyamides, with applications in material science (Gómez, Orgueira, & Varela, 2003).

8. Access to Homopropargylamines

- The compound is involved in reactions to access homopropargylamines, essential building blocks in synthetic chemistry (Quinodoz, Wright, Drouillat, David, Marrot, & Couty, 2016).

Propiedades

IUPAC Name |

tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1/i4D2,5D2,6D2,7D2,8D2,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAZDRUUDUBAQU-QVBFZGLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)NC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.